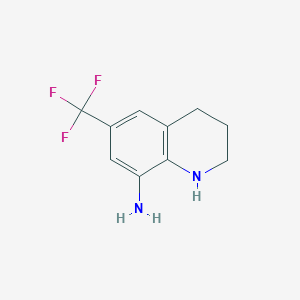

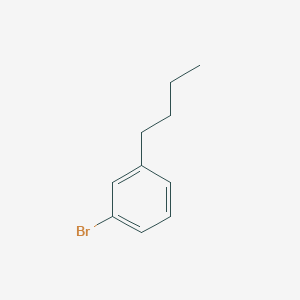

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine” is a derivative of tetrahydroquinoline, which is a type of organic compound. The trifluoromethyl group (-CF3) is a functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to adjust the steric and electronic properties of a compound .

Scientific Research Applications

Analytical Chemistry

- Metabolite Profiling: Used in derivatizing primary and secondary amines, including amino acids, biogenic amines, and neurotransmitters, for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).

Materials Science

- Organic Light-Emitting Diodes (OLEDs): Utilized as a hole injection material in OLEDs for achieving low operating voltages (Zhou et al., 2001).

Organic Chemistry

- Synthesis of Martinellic Acid: Involved in the synthesis of martinillic acid through condensation and intramolecular reactions (Ma et al., 2003).

- Anti-Tumor Drug Design: Applied in the design and synthesis of novel isoquinoline-based anti-tumor drugs (Gao et al., 2015).

- Nucleophilic Addition Reactions: Used in reactions with sodium and potassium amides for the synthesis of amine derivatives (Gurskaya et al., 2012).

Medicinal Chemistry

- Antibacterial Agents: Involved in the synthesis of novel quinolone antibacterial agents showing activity against various bacterial strains (Hong et al., 1997).

Pharmacology

- Balancing pKa and Steric Effects: Studied for its role in balancing pKa and steric effects in the optimization of inhibitors of phenylethanolamine N-methyltransferase (Grunewald et al., 2006).

Biochemistry

- Fluorescent Zinc Probes: Used in the synthesis of isoquinoline-based ligands for fluorescence enhancement in the presence of zinc ions (Mikata et al., 2012).

Photochemistry

- Photoredox Catalysis: Employed in C-H functionalization of tertiary amines by visible-light photoredox catalysis for the synthesis of difluoromethylated tetrahydroisoquinoline derivatives (Li et al., 2014).

properties

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBKJDSUDBSMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)

![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2710367.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2710372.png)